![molecular formula C12H17NO2 B2501057 Ethyl 2-[(4-methylphenyl)amino]propanoate CAS No. 88911-99-3](/img/structure/B2501057.png)
Ethyl 2-[(4-methylphenyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(4-methylphenyl)amino]propanoate is a chemical compound with the molecular formula C13H17NO2. It is also known as Mepivacaine, which is a local anesthetic that is commonly used in dental procedures and minor surgeries. This compound is synthesized by reacting 4-Methylacetophenone with methylamine, followed by a reaction with ethyl chloroformate.
科学的研究の応用
Crystal Packing Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, closely related to Ethyl 2-[(4-methylphenyl)amino]propanoate, demonstrates unique crystal packing interactions in its structure. These include rare N⋯π and O⋯π interactions, along with hydrogen bonds, which contribute to its distinct double-ribbon and double-column formations in the crystal lattice (Zhang, Wu, & Zhang, 2011).Enantiomer Synthesis and Derivation
Research has been conducted on synthesizing and separating enantiomers of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, which shares a similar structure. The research focuses on creating Boc and Fmoc-protected derivatives, crucial in pharmaceutical chemistry (Solymár, Kanerva, & Fülöp, 2004).Biocatalysis in Drug Metabolism
A study on the biocatalysis process used LY451395, a molecule structurally akin to this compound, to demonstrate the production of mammalian metabolites. This study highlights the use of microbial-based biocatalytic systems for producing large quantities of metabolites for structural characterization and pharmaceutical applications (Zmijewski et al., 2006).Antibacterial Activity of Derivatives
Derivatives of 3-[(4-methylphenyl)amino]propanehydrazide, structurally related to this compound, have been synthesized and tested for antibacterial activity. This research contributes to the development of new antibacterial agents (Tumosienė et al., 2012).Polymorphism in Pharmaceutical Compounds
Studies on polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, related to this compound, provide insights into the challenges of analytical and physical characterization of polymorphic pharmaceutical compounds (Vogt et al., 2013).Electroreductive Radical Cyclization
Ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates, structurally related to this compound, have been explored for their potential in electroreductive radical cyclization. This research contributes to organic chemistry, particularly in the area of catalytic reduction and radical intermediate formation (Esteves et al., 2005).Molecular Docking and Biological Potentials
A derivative of ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate, structurally similar to this compound, has been synthesized and assessed for its biological potentials, including antioxidant and anti-inflammatory activities. Molecular docking studies provided further insights into the interactions of these compounds (Borik & Hussein, 2021).Chiral Catalysis of β-amino Acids
The study on chiral catalysis of S-3-amino-3-phenylpropionic acid, a compound related to this compound, showcases the use of specific microorganisms for stereoselective hydrolysis. This is important in pharmaceutical chemistry for the production of enantiopure compounds (Li et al., 2013).
作用機序
Target of Action
Ethyl 2-[(4-methylphenyl)amino]propanoate is a complex organic compoundSimilar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
For instance, it may undergo a Claisen condensation, a common reaction for esters, which involves enolate formation, nucleophilic reaction, and removal of a leaving group .
Biochemical Pathways
For instance, some indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been found to exert various biological effects, suggesting that this compound may also have significant biological activity .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds. For instance, the compound’s physical properties such as boiling point and critical temperature can be influenced by environmental conditions .
特性
IUPAC Name |
ethyl 2-(4-methylanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)10(3)13-11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJFOQZMXYHOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

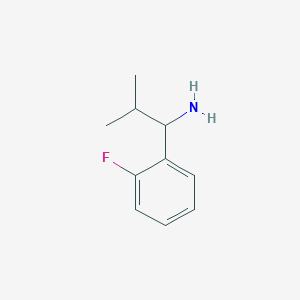


![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline](/img/structure/B2500977.png)
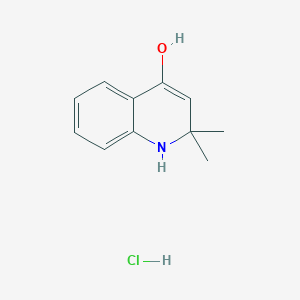
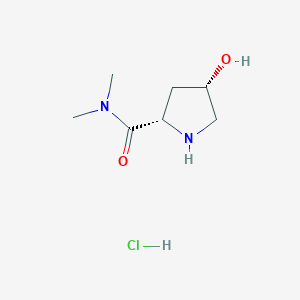

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)
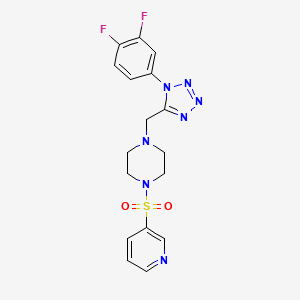
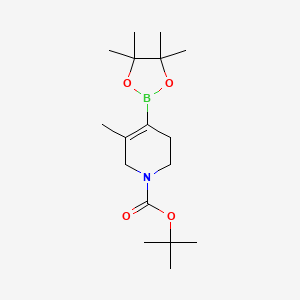
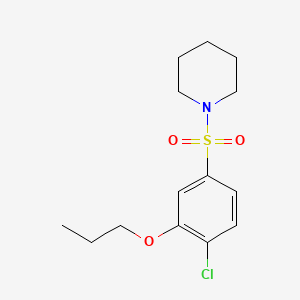
![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2500991.png)

![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)